molecular formula C9H9F2NO3 B1434350 methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate CAS No. 1256807-01-8

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate

Cat. No.: B1434350
CAS No.: 1256807-01-8
M. Wt: 217.17 g/mol
InChI Key: SJUYVQQAOLNRBF-UHFFFAOYSA-N
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Description

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is a chemical compound that features a difluoromethyl group attached to a methoxyisonicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate typically involves the introduction of the difluoromethyl group into the isonicotinate structure. One common method is the use of difluoromethylation reagents, which can transfer the CF₂H group to the desired position on the molecule. This process often involves metal-based catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced techniques and equipment to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate serves as a valuable building block in the synthesis of pharmaceutical compounds. The difluoromethyl group is known to enhance the biological activity of drugs by modulating their pharmacokinetic properties.

Case Studies

  • Anticancer Agents : Research has indicated that compounds containing difluoromethyl groups exhibit increased potency against cancer cell lines. For instance, derivatives of this pyridine compound have been explored for their ability to inhibit specific kinases involved in tumor growth and proliferation .
  • Antimicrobial Activity : Studies have shown that this compound derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics .

Agrochemicals

The compound is also being investigated for its potential use in agrochemical formulations. Its structural characteristics allow it to function as an effective herbicide or pesticide.

Applications in Herbicides

  • Mechanism of Action : The difluoromethyl group enhances the lipophilicity of the molecule, facilitating better absorption and translocation within plant systems. This property is crucial for herbicides targeting specific biochemical pathways in plants .
  • Field Trials : Various field trials have demonstrated the efficacy of difluoromethylated pyridines in controlling weed populations with minimal impact on non-target species, suggesting a promising avenue for sustainable agricultural practices .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials with specific functional properties.

Polymer Chemistry

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can impart unique properties such as increased thermal stability and chemical resistance, making it suitable for applications in coatings and sealants .
  • Nanocomposites : Research indicates that adding difluoromethylated compounds into nanocomposite materials enhances their mechanical strength and barrier properties, which are essential for packaging applications .

Chemical Synthesis

This compound is utilized as an intermediate in various synthetic pathways due to its reactivity.

Synthetic Routes

  • Difluoromethylation Reactions : It has been employed in late-stage difluoromethylation processes, allowing chemists to introduce the difluoromethyl group into complex organic molecules efficiently .
  • Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, expanding the toolbox available for synthetic chemists looking to create diverse chemical libraries .

Mechanism of Action

The mechanism of action of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity. Detailed studies are required to fully understand the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated isonicotinates and related derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and difluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a difluoromethyl group and a methoxy substituent, exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The difluoromethyl group acts as a bioisostere, enhancing the compound's ability to engage with enzymes and receptors through hydrogen bonding. This interaction can modulate key biological pathways, leading to antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. Its structural similarities to known antimicrobial agents may contribute to its efficacy in combating resistant strains .
  • Anticancer Potential : The compound has shown promise in cancer research, particularly in inhibiting specific enzymes involved in tumor growth. Studies have indicated that modifications on the pyridine ring can enhance its potency against certain cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition : this compound may also exhibit enzyme inhibitory properties. Similar compounds have been investigated as inhibitors of key metabolic enzymes, indicating that this compound could play a role in metabolic regulation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of the difluoromethyl and methoxy groups significantly impacts the biological activity of this compound. Modifications to these substituents can enhance or diminish the compound's potency against specific microbial and cancerous cells. The following table summarizes key findings from SAR studies:

Substituent ModificationBiological Activity Impact
Addition of difluoromethyl groupIncreased lipophilicity and metabolic stability
Presence of methoxy groupEnhanced enzyme binding affinity
Alteration on pyridine ringSignificant changes in antimicrobial potency

Research Findings and Case Studies

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of difluoromethylated pyridines against Pseudomonas aeruginosa, demonstrating the potential for developing new antibiotics targeting resistant strains.
  • Cancer Research : In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to disrupt specific signaling pathways involved in tumor growth has been a focal point for further investigation .
  • Enzyme Binding Studies : Fragment-based drug discovery approaches have identified binding affinities for enzymes critical to bacterial cell wall biosynthesis. Compounds structurally related to this compound demonstrated promising results in these studies, indicating potential as enzyme inhibitors .

Properties

IUPAC Name

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUYVQQAOLNRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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